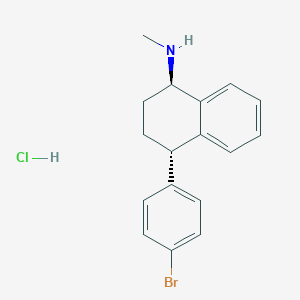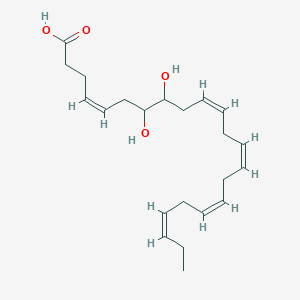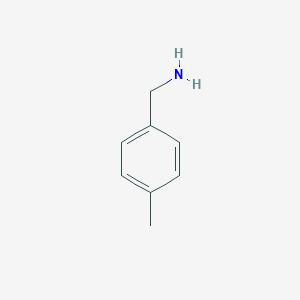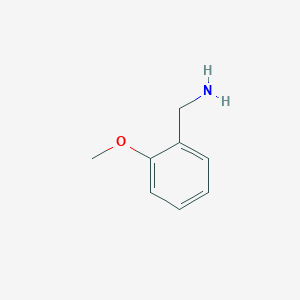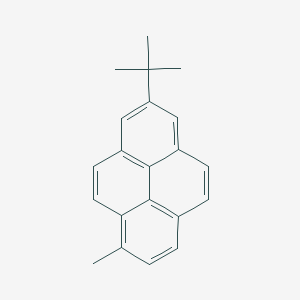
7-叔丁基-1-甲基芘
描述
7-tert-Butyl-1-methylpyrene is an organic compound with the molecular formula C21H20 It belongs to the class of polycyclic aromatic hydrocarbons, specifically pyrene derivatives This compound is characterized by the presence of a tert-butyl group at the 7th position and a methyl group at the 1st position on the pyrene ring
科学研究应用
7-tert-Butyl-1-methylpyrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a fluorescent probe.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials for optoelectronic devices.
作用机制
Target of Action
It is known that pyrene compounds, to which 7-tert-butyl-1-methylpyrene belongs, are valuable components for materials, supramolecular and biological chemistry, due to their photophysical/electronic properties and extended rigid structure .
Mode of Action
The 2 and 7 positions of pyrene are known to be activated towards electrophilic aromatic substitution to a lesser extent than the 1, 3, 6, and 8 positions, but they can react selectively if a very bulky electrophile is employed .
Biochemical Pathways
Pyrene compounds are known to be involved in a variety of biochemical processes due to their photophysical/electronic properties .
Result of Action
Pyrene compounds are known to have a variety of effects due to their photophysical/electronic properties .
生化分析
Biochemical Properties
7-tert-Butyl-1-methylpyrene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in electrophilic aromatic substitution reactions, where it can act as a substrate for enzymes involved in oxidative metabolism. The compound’s bulky tert-butyl group influences its binding affinity and specificity towards certain enzymes, such as cytochrome P450 monooxygenases, which are responsible for its metabolic transformation .
Cellular Effects
The effects of 7-tert-Butyl-1-methylpyrene on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, 7-tert-Butyl-1-methylpyrene affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, 7-tert-Butyl-1-methylpyrene exerts its effects through specific binding interactions with biomolecules. It can bind to DNA, RNA, and proteins, leading to conformational changes and functional alterations. The compound’s interaction with cytochrome P450 enzymes results in its oxidative metabolism, producing reactive intermediates that can further interact with cellular components. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-tert-Butyl-1-methylpyrene can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that 7-tert-Butyl-1-methylpyrene can undergo degradation, leading to the formation of metabolites with distinct biochemical properties. These metabolites can have prolonged effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 7-tert-Butyl-1-methylpyrene in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At higher doses, 7-tert-Butyl-1-methylpyrene can induce toxic effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where specific dosages result in significant changes in cellular function and overall health of the animal models .
Metabolic Pathways
7-tert-Butyl-1-methylpyrene is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic flux and levels of these metabolites can influence the overall biochemical effects of 7-tert-Butyl-1-methylpyrene .
Transport and Distribution
Within cells and tissues, 7-tert-Butyl-1-methylpyrene is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich regions, such as the endoplasmic reticulum and mitochondria .
Subcellular Localization
The subcellular localization of 7-tert-Butyl-1-methylpyrene is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, where it can interact with DNA and modulate gene expression. Additionally, 7-tert-Butyl-1-methylpyrene can undergo post-translational modifications, such as phosphorylation, which can affect its activity and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-Butyl-1-methylpyrene typically involves the alkylation of 1-methylpyrene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is carried out in a solvent like dichloromethane at ambient temperature for about 2 hours .
Industrial Production Methods: While specific industrial production methods for 7-tert-Butyl-1-methylpyrene are not extensively documented, the general approach involves large-scale alkylation reactions using similar conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Types of Reactions:
Oxidation: 7-tert-Butyl-1-methylpyrene can undergo oxidation reactions, typically forming quinones or other oxygenated derivatives.
Reduction: Reduction reactions may convert it to dihydro derivatives, although these reactions are less common.
Substitution: Electrophilic aromatic substitution reactions are common, where the tert-butyl and methyl groups influence the reactivity of the pyrene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts alkylation or acylation using aluminum trichloride as a catalyst.
Major Products Formed:
Oxidation: Pyrenequinones.
Reduction: Dihydro derivatives.
Substitution: Various alkylated or acylated pyrene derivatives.
相似化合物的比较
1-Methylpyrene: Lacks the tert-butyl group, resulting in different reactivity and properties.
7-tert-Butylpyrene: Lacks the methyl group, affecting its chemical behavior.
Pyrene: The parent compound without any substituents, exhibiting distinct properties compared to its derivatives.
Uniqueness: This dual substitution pattern makes it a valuable compound for various research and industrial purposes .
属性
IUPAC Name |
7-tert-butyl-1-methylpyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20/c1-13-5-6-14-7-8-15-11-17(21(2,3)4)12-16-9-10-18(13)20(14)19(15)16/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYRIGNUXGMIRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=CC(=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165889 | |
| Record name | 7-tert-Butyl-1-methylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155386-57-5 | |
| Record name | 7-tert-Butyl-1-methylpyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155386575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-tert-Butyl-1-methylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


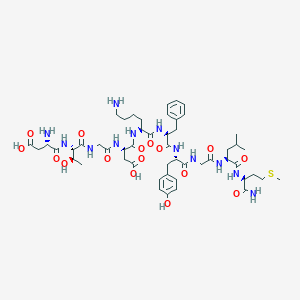

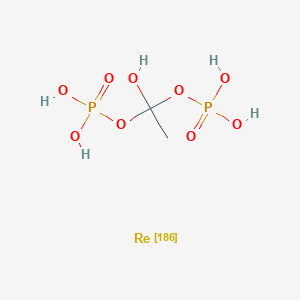
![3-[(4-Fluorophenoxy)methyl]piperidine](/img/structure/B130903.png)
![3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine](/img/structure/B130904.png)
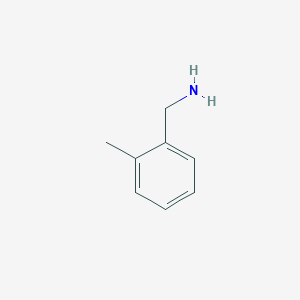
![[S-(R*,R*)]-2-[2-tert-Butyloxycarbonylamino-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic Acid Phenylmethyl Ester](/img/structure/B130913.png)
